molecular formula C19H22BrN3O3S B5776416 N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide

Cat. No. B5776416
M. Wt: 452.4 g/mol
InChI Key: UQVPUTNHGCKYGI-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide, commonly known as BPPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPM belongs to the class of sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of BPPM is still not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a key role in inflammation and pain. BPPM has also been found to modulate the activity of the serotoninergic and noradrenergic systems, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BPPM has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in animal models of neuropathic pain. In addition, BPPM has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yields. BPPM has also been found to exhibit low toxicity in animal models, making it a suitable candidate for further studies. However, there are also some limitations to using BPPM in lab experiments. The exact mechanism of action of BPPM is still not fully understood, which makes it difficult to design experiments that specifically target its biological activity. In addition, the limited availability of BPPM may hinder its use in larger-scale experiments.

Future Directions

There are several future directions for the scientific research application of BPPM. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. BPPM may also be investigated for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. The development of new synthetic methods for BPPM may also increase its availability and facilitate its use in larger-scale experiments. Overall, BPPM has significant potential for further scientific research and may lead to the development of new therapeutic agents in the future.

Synthesis Methods

The synthesis of BPPM involves the reaction of 2-bromobenzylamine and 4-phenylpiperazine-1-carboxylic acid with methanesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and finally with N-methylmorpholine to obtain BPPM. This synthesis method has been reported in various research articles and has been found to yield high purity and good yields of BPPM.

Scientific Research Applications

BPPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. BPPM has also been reported to possess antidepressant-like effects in mice. In addition, BPPM has been investigated for its potential use in the treatment of neuropathic pain and as a potential anti-cancer agent. The scientific research application of BPPM is still in its early stages, and further studies are needed to fully understand its therapeutic potential.

properties

IUPAC Name

N-(2-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3S/c1-27(25,26)23(18-10-6-5-9-17(18)20)15-19(24)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVPUTNHGCKYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

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